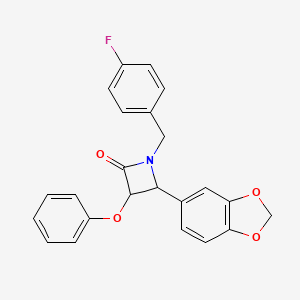
4-(1,3-benzodioxol-5-yl)-1-(4-fluorobenzyl)-3-phenoxyazetidin-2-one
説明
4-(1,3-benzodioxol-5-yl)-1-(4-fluorobenzyl)-3-phenoxyazetidin-2-one, also known as BFA-12, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BFA-12 belongs to the class of azetidinones, which are known for their diverse biological activities.
作用機序
The mechanism of action of 4-(1,3-benzodioxol-5-yl)-1-(4-fluorobenzyl)-3-phenoxyazetidin-2-one involves the inhibition of various molecular targets, including protein kinase B (AKT), mitogen-activated protein kinase (MAPK), and nuclear factor kappa B (NF-κB). These molecular targets are involved in various cellular processes, including cell proliferation, survival, and inflammation. By inhibiting these molecular targets, 4-(1,3-benzodioxol-5-yl)-1-(4-fluorobenzyl)-3-phenoxyazetidin-2-one exerts its anti-cancer, neuroprotective, and anti-inflammatory activities.
Biochemical and Physiological Effects:
4-(1,3-benzodioxol-5-yl)-1-(4-fluorobenzyl)-3-phenoxyazetidin-2-one has been shown to have various biochemical and physiological effects, including the modulation of gene expression, cell cycle regulation, and apoptosis induction. 4-(1,3-benzodioxol-5-yl)-1-(4-fluorobenzyl)-3-phenoxyazetidin-2-one has also been shown to have antioxidant and anti-inflammatory effects, which contribute to its neuroprotective and anti-inflammatory activities.
実験室実験の利点と制限
The advantages of using 4-(1,3-benzodioxol-5-yl)-1-(4-fluorobenzyl)-3-phenoxyazetidin-2-one in lab experiments include its high potency and selectivity towards specific molecular targets. 4-(1,3-benzodioxol-5-yl)-1-(4-fluorobenzyl)-3-phenoxyazetidin-2-one also has a favorable pharmacokinetic profile, which makes it suitable for in vivo studies. However, the limitations of using 4-(1,3-benzodioxol-5-yl)-1-(4-fluorobenzyl)-3-phenoxyazetidin-2-one in lab experiments include its limited solubility in aqueous solutions, which can affect its bioavailability and efficacy. The synthesis of 4-(1,3-benzodioxol-5-yl)-1-(4-fluorobenzyl)-3-phenoxyazetidin-2-one is also a complex process, which requires specialized equipment and expertise.
将来の方向性
There are several future directions for the research on 4-(1,3-benzodioxol-5-yl)-1-(4-fluorobenzyl)-3-phenoxyazetidin-2-one. One potential direction is to investigate the synergistic effects of 4-(1,3-benzodioxol-5-yl)-1-(4-fluorobenzyl)-3-phenoxyazetidin-2-one with other anti-cancer, neuroprotective, and anti-inflammatory agents. Another direction is to optimize the synthesis method of 4-(1,3-benzodioxol-5-yl)-1-(4-fluorobenzyl)-3-phenoxyazetidin-2-one to improve its yield and pharmacokinetic properties. Furthermore, the in vivo efficacy and toxicity of 4-(1,3-benzodioxol-5-yl)-1-(4-fluorobenzyl)-3-phenoxyazetidin-2-one need to be evaluated in preclinical studies before it can be considered for clinical trials. Overall, 4-(1,3-benzodioxol-5-yl)-1-(4-fluorobenzyl)-3-phenoxyazetidin-2-one has significant potential for the development of novel therapeutics for cancer, neurodegenerative, and inflammatory diseases.
科学的研究の応用
4-(1,3-benzodioxol-5-yl)-1-(4-fluorobenzyl)-3-phenoxyazetidin-2-one has shown promising results in various scientific research applications, including cancer therapy, neuroprotection, and anti-inflammatory activities. In cancer therapy, 4-(1,3-benzodioxol-5-yl)-1-(4-fluorobenzyl)-3-phenoxyazetidin-2-one has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. 4-(1,3-benzodioxol-5-yl)-1-(4-fluorobenzyl)-3-phenoxyazetidin-2-one exerts its anti-cancer activity by inducing cell cycle arrest and apoptosis in cancer cells. In neuroprotection, 4-(1,3-benzodioxol-5-yl)-1-(4-fluorobenzyl)-3-phenoxyazetidin-2-one has been shown to protect neurons from oxidative stress and neurotoxicity, which are the underlying causes of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In anti-inflammatory activities, 4-(1,3-benzodioxol-5-yl)-1-(4-fluorobenzyl)-3-phenoxyazetidin-2-one has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are responsible for the development of inflammatory diseases such as rheumatoid arthritis and asthma.
特性
IUPAC Name |
4-(1,3-benzodioxol-5-yl)-1-[(4-fluorophenyl)methyl]-3-phenoxyazetidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18FNO4/c24-17-9-6-15(7-10-17)13-25-21(16-8-11-19-20(12-16)28-14-27-19)22(23(25)26)29-18-4-2-1-3-5-18/h1-12,21-22H,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJYVTYYRLVKIET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3C(C(=O)N3CC4=CC=C(C=C4)F)OC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,3-Benzodioxol-5-yl)-1-(4-fluorobenzyl)-3-phenoxyazetidin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(5-bromo-2-furyl)-9-(methoxymethyl)-7-methyl-2,3-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B4303272.png)
![3-[(2-chlorobenzoyl)amino]-N,4,5,6-tetramethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4303276.png)
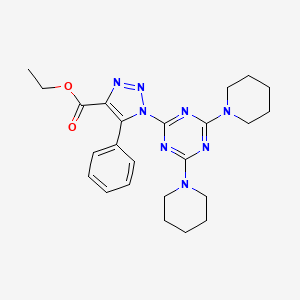
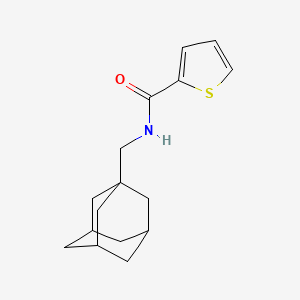
![N-[4-benzoyl-5-methyl-2-oxo-1-(2-phenylethyl)-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]-3-chlorobenzamide](/img/structure/B4303289.png)
![2-[4-(9,10-dioxo-9,10-dihydroanthracen-1-yl)piperazin-1-yl]-N-isopropylacetamide](/img/structure/B4303300.png)
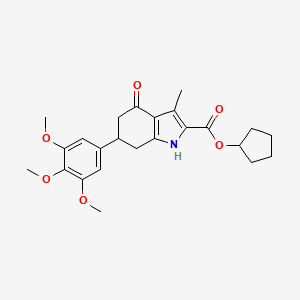


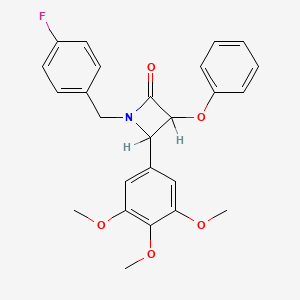
![methyl 4-{3-(4-chlorophenoxy)-1-[2-(4-fluorophenyl)ethyl]-4-oxoazetidin-2-yl}benzoate](/img/structure/B4303362.png)
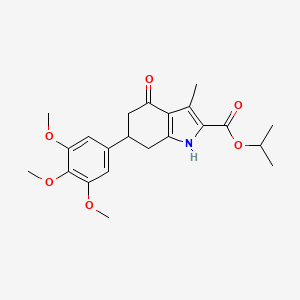
![9-morpholin-4-yl-1'-(1-naphthyl)-8-nitro-1,2,4,4a-tetrahydro-2'H,6H-spiro[1,4-oxazino[4,3-a]quinoline-5,5'-pyrimidine]-2',4',6'(1'H,3'H)-trione](/img/structure/B4303368.png)
![4-(1,3-benzodioxol-5-yl)-3-(4-chlorophenoxy)-1-[2-(4-methoxyphenyl)ethyl]azetidin-2-one](/img/structure/B4303372.png)